REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9](=[O:10])[OH:11])[cH:6][cH:7]1.[C:32]([P:33](=[O:34])([O:35][CH2:36][CH3:37])[O:38][CH2:39][CH3:40])#[N:41].[CH2:25]([N:26]([CH2:27][CH3:28])[CH2:29][CH3:30])[CH3:31].[ClH:12].[O:13]1[CH2:14][O:15][c:16]2[c:17]1[cH:18][cH:19][c:20]([CH2:22][CH2:23][NH2:24])[cH:21]2.[O:42]=[CH:43][N:44]([CH3:45])[CH3:46]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9](=[O:11])[NH:24][CH2:23][CH2:22][c:20]2[cH:19][cH:18][c:17]3[c:16]([cH:21]2)[O:15][CH2:14][O:13]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(C#N)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C(Cc1ccc(Br)cc1)NCCc1ccc2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |